Photolumazine III

Immunology T Cell Activation MR1 Antigen Presentation

Photolumazine III (PLIII) is a non-interchangeable ribityllumazine antigen from the microbial riboflavin pathway. Unlike riboflavin, PLIII binds MR1 in a productive configuration that enables TCR engagement, making it essential for MAIT cell activation, MR1 tetramer-based flow cytometry, and co-crystallization studies. Its defined binding affinity (IC50) and functional potency (EC50) qualify it as a precise reference ligand for competitive drug screening assays. Researchers requiring reproducible MR1-restricted T cell activation must select PLIII over generic vitamin B2 derivatives.

Molecular Formula C19H19N5O7
Molecular Weight 429.4 g/mol
Cat. No. B12382123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhotolumazine III
Molecular FormulaC19H19N5O7
Molecular Weight429.4 g/mol
Structural Identifiers
SMILES[H+].C1=CC=C2C(=C1)C(=CN2)C3=NC4=C(N=C(NC4=O)[O-])N(C3=O)CC(C(C(CO)O)O)O
InChIInChI=1S/C19H19N5O7/c25-7-12(27)15(28)11(26)6-24-16-14(17(29)23-19(31)22-16)21-13(18(24)30)9-5-20-10-4-2-1-3-8(9)10/h1-5,11-12,15,20,25-28H,6-7H2,(H2,22,23,29,31)/t11-,12+,15-/m0/s1
InChIKeyXZHBOWKLLNKVKN-ZOWXZIJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Photolumazine III: A Specialized Ribityllumazine Antigen for MR1-Mediated T Cell Research


Photolumazine III (PLIII), also known as 6-(1H-indol-3-yl)-7-hydroxy-8-ribityllumazine [1], is a member of the ribityllumazine class of compounds [2]. As a derivative from the microbial riboflavin biosynthesis pathway, it functions as an antigen presented by the major histocompatibility complex class I-related protein 1 (MR1) to T cell receptors (TCRs) [1][3]. Unlike its precursor riboflavin (vitamin B2), which is an essential nutrient for both mammals and microbes, PLIII is a distinct metabolic intermediate that serves as a molecular marker of microbial infection, enabling specific immune recognition [3].

Why Photolumazine III Cannot Be Replaced by Generic Riboflavin or Other MR1 Ligands in Functional Assays


Despite their shared biosynthetic origin, MR1 ligands from the riboflavin pathway exhibit profound functional divergence that precludes generic substitution [1]. For instance, while the precursor molecule riboflavin (RBF) can bind MR1, it does so in multiple non-productive configurations that fail to support the critical TCR engagement required for mucosal-associated invariant T (MAIT) cell activation [1]. In stark contrast, PLIII binds with high specificity in a manner similar to a known high-affinity ligand, enabling productive immune responses [1]. Furthermore, even within the class of activating ribityllumazines, subtle structural variations translate into quantifiable differences in both MR1 binding affinity (IC50) and functional activation potency (EC50) [2]. This underscores that for experiments requiring precise activation or quantification of MR1-restricted T cell responses, PLIII is a distinct and non-interchangeable reagent [1][2].

Quantitative Evidence Differentiating Photolumazine III from Closest Analogs in MR1 Binding and T Cell Activation


MAIT Cell Activation: A Clear Binary Distinction from the Precursor Riboflavin

Photolumazine III (PLIII) is a functional activator of MAIT cells, while its biosynthetic precursor, riboflavin (RBF), is not. In head-to-head simulation and experimental analyses, PLIII supported productive TCR engagement and MAIT cell activation, whereas RBF failed to activate MAIT cells [1]. This functional dichotomy is a critical differentiator for researchers selecting an MR1 ligand for functional T cell assays.

Immunology T Cell Activation MR1 Antigen Presentation

MR1 Binding Affinity (IC50) of Photolumazine III Relative to Other Ribityllumazines

The MR1 binding affinity of PLIII has been quantified and compared to other ribityllumazines using a fluorescence polarization-based competitive displacement assay. PLIII exhibits a specific IC50 value, which positions it within the class of ribityllumazine ligands [1]. Direct comparison with other ligands like RL-6-Me-7-OH, PLI, and rRL-6-CH2OH is available in the source data, allowing researchers to select the appropriate affinity profile for their experimental system [1].

Biochemistry Protein-Ligand Interaction Binding Affinity Assay

MAIT Cell Activation Potency (EC50) of Photolumazine III Compared to Other Ribityllumazine Antigens

Beyond binding, the functional potency of PLIII to activate MAIT cells has been measured and directly compared to other ribityllumazines. PLIII has a defined EC50 value for MAIT cell activation, which is distinct from the EC50 values of other ligands such as PLI and RL-6-Me-7-OH [1]. This functional data confirms that differences in molecular structure translate to measurable differences in biological outcome, making PLIII a unique reagent for functional T cell studies.

Immunology Functional Assay MAIT Cell Potency

Structural Basis for Binding Specificity: PLIII's Indolyl Moiety Confers a Unique MR1 Interaction Profile

The structural features of PLIII dictate its specific and productive binding mode to MR1. In molecular dynamics simulations, PLIII binds in a configuration comparable to a high-affinity reference ligand (1VY), characterized by an RMSD of 1.86 Å between the PLIII-bound MR1 structure and the known high-affinity complex [1]. This is in stark contrast to riboflavin (RBF), which adopts multiple, non-productive binding configurations that do not support TCR engagement [1]. This structural evidence explains the functional differentiation at an atomic level.

Structural Biology Molecular Dynamics Ligand Docking

Differential Receptor Engagement: PLIII Binds MR1 with High Specificity, Unlike the Precursor Riboflavin

The binding mechanism of PLIII to MR1 is characterized by high specificity, a feature not shared by its precursor, riboflavin (RBF). Computational docking analyses demonstrate that PLIII binds in a specific configuration similar to a known high-affinity ligand (RL-6-Me-7-OH) [1]. Conversely, RBF interacts with MR1 in multiple, less specific configurations, which are deemed non-productive for immune activation [1]. This difference in binding specificity is a key determinant of their divergent biological functions.

Molecular Recognition Protein-Ligand Specificity Immunology

Recommended Scientific and Industrial Applications for Photolumazine III


Specific Activation of MAIT Cells in Functional Immunology Assays

Researchers investigating MAIT cell biology should utilize PLIII as a positive control or experimental stimulus. Unlike riboflavin, PLIII reliably activates MAIT cells [1], and its defined EC50 value [2] allows for precise dose-response experiments, a critical requirement for studying T cell activation thresholds and signaling pathways.

Generation of MR1 Tetramers for Staining and Identifying MR1-Restricted T Cells

Given its high-specificity binding to MR1 in a configuration that supports TCR engagement [1], PLIII is a well-suited ligand for loading onto MR1 tetramers. These tetramers are essential tools for identifying and isolating specific MR1-restricted T cell populations by flow cytometry, a task for which non-productive ligands like riboflavin are ineffective.

Structural Biology of MR1-Ligand-TCR Complexes

The stable and specific binding mode of PLIII, which closely mimics the binding of high-affinity ligands [1], makes it an excellent candidate for co-crystallization studies with MR1 and TCRs. This application is crucial for obtaining high-resolution structural data to understand the molecular basis of MAIT cell activation, an area where non-specific binders like riboflavin are unsuitable.

In Vitro Drug Screening for MR1 Antagonists or Agonists

PLIII serves as a valuable tool in competitive binding and functional assays for drug discovery. Its quantified binding affinity (IC50) [2] makes it a suitable reference ligand in fluorescence polarization assays to screen for novel molecules that can modulate the MR1 pathway, either by blocking the PLIII-MR1 interaction or by activating MAIT cells with different potency.

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